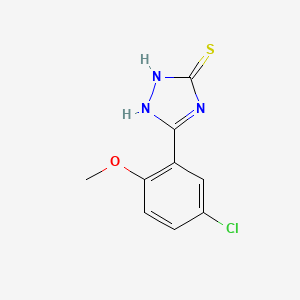

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methoxyphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methoxybenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

A series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized in basic aqueous medium by coupling of 5-chloro-2-methoxyaniline and various aryl sulfonyl chlorides .

Physical and Chemical Properties Analysis

5-Chloro-2-methoxyphenyl isocyanate has a molecular weight of 183.59 and a linear formula of ClC6H3(OCH3)NCO .

Aplicaciones Científicas De Investigación

Synthesis and Physicochemical Properties

- 5-(2-, 3-, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles and derivatives have been synthesized, showing potential pharmacological activities like antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

- 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and derivatives exhibit antimicrobial activity, with the introduction of a methoxyphenyl radical in the 5 position of the triazole nucleus significantly increasing this activity (Samelyuk & Kaplaushenko, 2013).

Enzymatic and Antiproliferative Potential

- S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrate significant cholinesterase inhibitory potential and anti-proliferative activity, indicating their potential in treating diseases related to cholinesterase malfunction (Arfan et al., 2018).

- 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles have been synthesized, with some compounds exhibiting promising antiproliferative activity (Narayana, Raj, & Sarojini, 2010).

Anti-Inflammatory Activity

- New S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and derivatives have been synthesized, exhibiting anti-inflammatory activity, thus suggesting their use in treating inflammation-related disorders (Labanauskas et al., 2004).

Corrosion Inhibition

- Benzimidazole derivatives including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been investigated as inhibitors for mild steel corrosion in HCl solution, demonstrating good efficiency (Yadav et al., 2013).

Molecular Docking Studies

- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, highlighting their potential as EGFR inhibitors, which could be significant in the development of cancer treatments (Karayel, 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPQQJHHHGTVRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

![5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2365891.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)